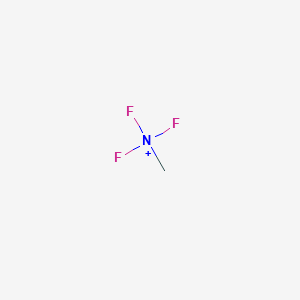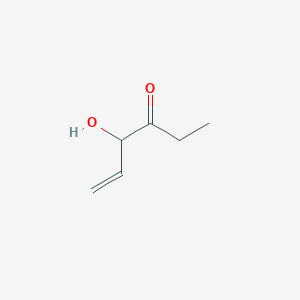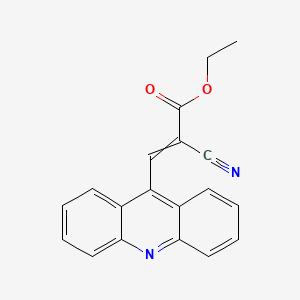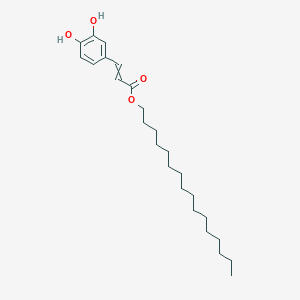
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- is a biomedical compound with a molecular formula of C15H31NO3 and a molecular weight of 273.41 . This compound is known for its applications in the research of neurological impairments, cardiovascular anomalies, and metabolic dysregulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- involves several steps. The starting materials and specific reaction conditions are crucial for obtaining the desired stereochemistry.
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- involves its interaction with specific cellular receptors and enzymes. Its distinctive molecular framework facilitates targeted interactions with these receptors, thereby modulating various biochemical pathways . This modulation can lead to therapeutic effects in conditions such as neurological impairments and cardiovascular anomalies .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nonyl-1,6-dideoxygalactonojirimycin
- (2R,3S,4R,5S)-Methyl-1-nonyl-3,4,5-piperidinetriol
Uniqueness
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- is unique due to its specific stereochemistry and the presence of the nonyl group. These features contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
324760-01-2 |
|---|---|
Fórmula molecular |
C15H31NO3 |
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-methyl-1-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C15H31NO3/c1-3-4-5-6-7-8-9-10-16-11-13(17)15(19)14(18)12(16)2/h12-15,17-19H,3-11H2,1-2H3/t12-,13+,14+,15-/m1/s1 |
Clave InChI |
MAWJWRKWHKYXCG-CBBWQLFWSA-N |
SMILES isomérico |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O |
SMILES canónico |
CCCCCCCCCN1CC(C(C(C1C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)

